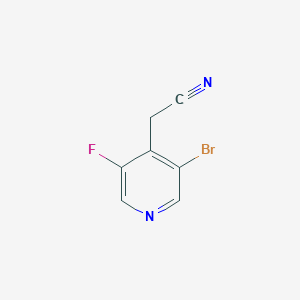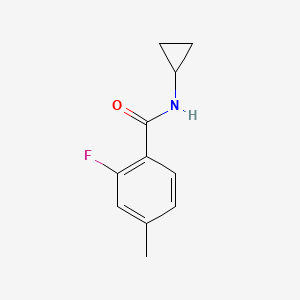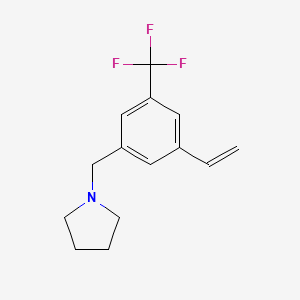
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is a compound that features a trifluoromethyl group, a vinyl group, and a pyrrolidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity. The vinyl group adds to the compound’s versatility in chemical reactions, while the pyrrolidine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine typically involves the following steps:
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Vinylation: The vinyl group can be added through a Heck reaction or a similar coupling reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine can undergo various types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the trifluoromethyl group.
Substitution: Reagents like alkyl halides for nucleophilic substitution at the pyrrolidine nitrogen.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Difluoromethyl and Monofluoromethyl Derivatives: From reduction of the trifluoromethyl group.
N-Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its favorable pharmacokinetic properties.
Industry: Used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The vinyl group can participate in covalent bonding with target molecules, leading to irreversible inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)benzyl)pyrrolidine: Lacks the vinyl group, which may reduce its reactivity in certain chemical reactions.
1-(3-(Trifluoromethyl)-5-ethylbenzyl)pyrrolidine: Has an ethyl group instead of a vinyl group, which may affect its chemical and biological properties.
1-(3-(Trifluoromethyl)-5-vinylphenyl)pyrrolidine: Similar structure but with a phenyl ring instead of a benzyl group, which can influence its steric and electronic properties.
Uniqueness
1-(3-(Trifluoromethyl)-5-vinylbenzyl)pyrrolidine is unique due to the combination of its trifluoromethyl, vinyl, and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H16F3N |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
1-[[3-ethenyl-5-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C14H16F3N/c1-2-11-7-12(10-18-5-3-4-6-18)9-13(8-11)14(15,16)17/h2,7-9H,1,3-6,10H2 |
InChI Key |
ICRDPVYNYVFHIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC(=C1)CN2CCCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


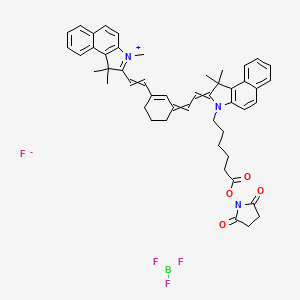
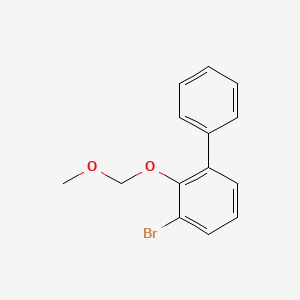

![Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B14767004.png)
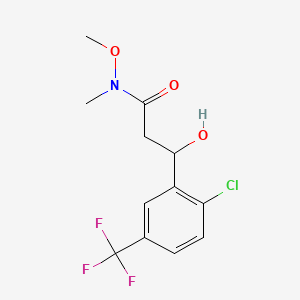

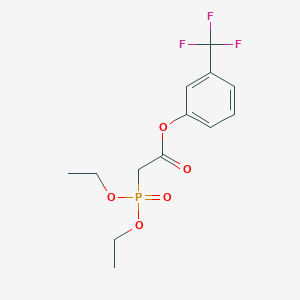
![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
![heptasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R)-5,10,15,20,25,30-hexakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoate](/img/structure/B14767063.png)
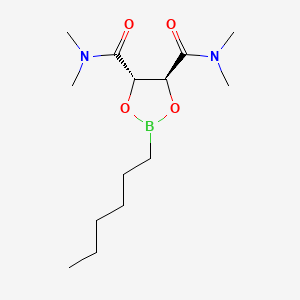

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
